molecular formula C21H35BrO5 B14183299 1-Bromo-2,3,4,5,6-pentapropoxybenzene CAS No. 870527-96-1

1-Bromo-2,3,4,5,6-pentapropoxybenzene

Cat. No.: B14183299
CAS No.: 870527-96-1
M. Wt: 447.4 g/mol
InChI Key: CCQBZPLLEONFIY-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5,6-pentapropoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and five propoxy (-OCH₂CH₂CH₃) groups. Brominated aromatic compounds are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Properties

CAS No.

870527-96-1

Molecular Formula

C21H35BrO5

Molecular Weight

447.4 g/mol

IUPAC Name

1-bromo-2,3,4,5,6-pentapropoxybenzene

InChI

InChI=1S/C21H35BrO5/c1-6-11-23-17-16(22)18(24-12-7-2)20(26-14-9-4)21(27-15-10-5)19(17)25-13-8-3/h6-15H2,1-5H3

InChI Key

CCQBZPLLEONFIY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C(=C1OCCC)OCCC)Br)OCCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentapropoxybenzene typically involves a multi-step process. One common method is the bromination of a pentapropoxybenzene precursor. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-2,3,4,5,6-pentapropoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5,6-pentapropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3 in dichloromethane.

    Nitration: HNO3/H2SO4.

    Friedel-Crafts Alkylation: Alkyl halides/AlCl3.

    Oxidation: KMnO4 or CrO3 in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous conditions.

Major Products:

    Substitution Reactions: Formation of substituted benzenes with various functional groups.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5,6-pentapropoxybenzene involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atom can participate in electrophilic interactions, while the propoxy groups can engage in hydrogen bonding and hydrophobic interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2,3,4,5,6-pentafluorobenzene (C₆BrF₅)

  • Structure : A benzene ring substituted with bromine and five fluorine atoms.
  • Key Properties :
    • Molecular weight: 246.96 g/mol .
    • Boiling point: ~137°C .
    • Density: 1.981 g/cm³ .
    • Solubility: Hydrophobic due to fluorine substituents; low water solubility.
  • Applications : Used as a precursor in fluorinated polymer synthesis and pharmaceuticals. Its electron-withdrawing fluorine substituents enhance electrophilic aromatic substitution reactivity compared to alkoxy-substituted analogs .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

1-Bromo-2,3,4,5,6-pentamethylbenzene

  • Structure : A benzene ring with bromine and five methyl (-CH₃) groups.
  • Reactivity: Methyl groups are electron-donating, reducing electrophilic substitution reactivity compared to fluorinated analogs.
  • Applications: Employed in coordination chemistry and olefin polymerization catalysis. For example, methyl-substituted bromobenzenes are precursors for organometallic catalysts .

Decabromodiphenyl Ether (DecaBDE)

  • Structure : A polybrominated diphenyl ether with ten bromine atoms.
  • Key Properties :
    • Log Kow: 6.27–9.97, indicating high lipophilicity and environmental persistence.
    • Half-life: 150 days in soil, 600 days in sediment .
    • Toxicity: Linked to neurotoxicity and thyroid disruption in mammals .
  • Contrast : Unlike 1-bromo-pentapropoxybenzene, DecaBDE’s multiple bromine atoms and ether linkages contribute to its persistence and bioaccumulation risks.

Comparative Analysis Table

Property 1-Bromo-2,3,4,5,6-pentapropoxybenzene (Hypothetical) 1-Bromo-2,3,4,5,6-pentafluorobenzene 1-Bromo-2,3,4,5,6-pentamethylbenzene Decabromodiphenyl Ether
Substituents 5 propoxy (-OCH₂CH₂CH₃) + Br 5 fluorine + Br 5 methyl (-CH₃) + Br 10 Br atoms + ether linkage
Molecular Weight ~370–400 (estimated) 246.96 ~290–300 (estimated) 959.17
Reactivity Moderate (electron-donating propoxy groups) High (electron-withdrawing fluorine) Low (electron-donating methyl) Low (stable ether bonds)
Applications Potential use in surfactants, dendrimers Fluoropolymers, pharmaceuticals Organometallic catalysts Flame retardant
Environmental Impact Likely biodegradable due to alkoxy groups Persistent, bioaccumulative Moderate persistence Highly persistent, toxic

Research Findings and Mechanistic Insights

  • Electrophilic Reactivity : Fluorinated bromobenzenes exhibit higher reactivity in substitution reactions due to fluorine’s electron-withdrawing nature, whereas methyl or propoxy groups reduce reactivity .
  • Biological Activity : Brominated aromatics with hydrophobic substituents (e.g., methyl or propoxy) may show improved binding in enzyme inhibition. For example, bromo-substituted benzamides in uPA inhibitors demonstrated 300-fold improved binding affinity compared to charged analogs, attributed to hydrophobic interactions .
  • Environmental Fate : Alkoxy-substituted bromobenzenes are expected to degrade faster than fully halogenated counterparts like DecaBDE, which resist microbial breakdown .

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